![molecular formula C7H7N3O B14342864 [(2-Aminopyridin-3-yl)oxy]acetonitrile CAS No. 93765-23-2](/img/structure/B14342864.png)
[(2-Aminopyridin-3-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Aminopyridin-3-yl)oxy]acetonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of pyridine, featuring an amino group at the 2-position and an acetonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminopyridin-3-yl)oxy]acetonitrile typically involves the reaction of 2-aminopyridine with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon of chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2-Aminopyridin-3-yl)oxy]acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[(2-Aminopyridin-3-yl)oxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Aminopyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group at the 2-position.
3-Cyanopyridine: Contains a nitrile group at the 3-position but lacks the amino group.
2-Aminopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Properties
CAS No. |
93765-23-2 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(2-aminopyridin-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C7H7N3O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,5H2,(H2,9,10) |
InChI Key |
QKMGGOIYACXZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


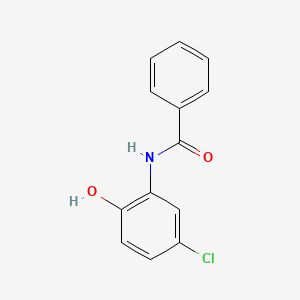
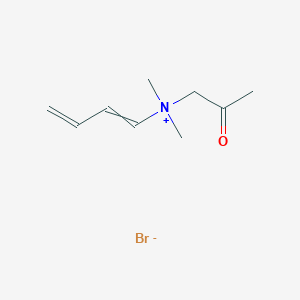
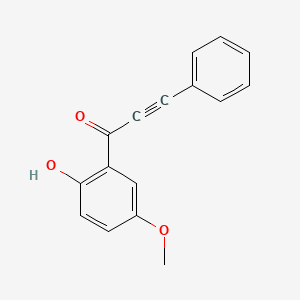

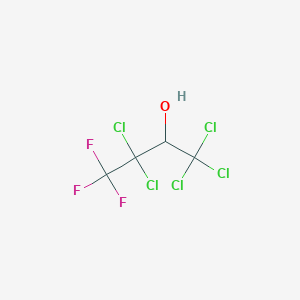
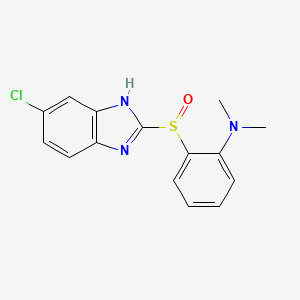
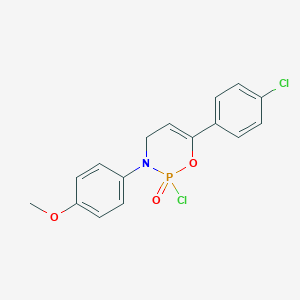



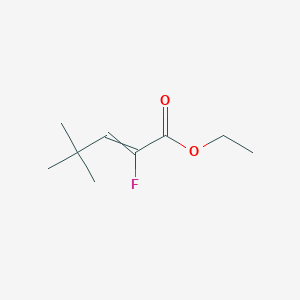

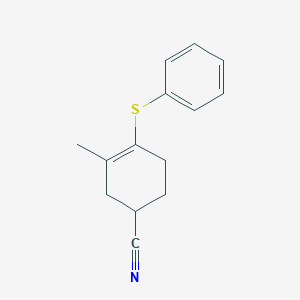
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
